3-(4-Bromophenyl)propan-1-amine
Overview
Description
3-(4-Bromophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.106. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Benzimidazoles
- A study by Lygin and Meijere (2009) described the reaction of o-Bromophenyl isocyanide with primary amines, leading to the synthesis of 1-substituted benzimidazoles. This process highlights the utility of bromophenyl compounds in organic synthesis (Lygin & Meijere, 2009).
Characterization and Crystal Structure Analysis
- In 2019, Nadaf et al. synthesized and characterized compounds including 4-(4-bromophenyl) derivatives. They conducted crystal structure and Hirshfeld surface analysis, demonstrating the importance of these compounds in materials science and structural chemistry (Nadaf et al., 2019).
Synthesis of Optically Pure Compounds
- Tawar et al. (2017) described a process for preparing optically pure D(+) Brompheniramine, a derivative of 3-(4-bromophenyl)propan-1-amine. This process is significant in the context of producing enantiomerically pure pharmaceuticals (Tawar et al., 2017).
Inhibitor of Uptake into Serotonin Neurones
- Fuller et al. (1978) researched a compound structurally similar to this compound, finding it to be a potent inhibitor of serotonin uptake in neurones. This study underlines the relevance of bromophenyl derivatives in neurological research (Fuller et al., 1978).
Corrosion Inhibition Studies
- Gao et al. (2007) synthesized tertiary amines, including derivatives of this compound, assessing their performance in inhibiting carbon steel corrosion. This highlights the compound's potential application in materials protection and engineering (Gao et al., 2007).
Synthesis of Precursors for Pharmaceuticals
- Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Properties
IUPAC Name |
3-(4-bromophenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHIIAOBOIOENJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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